

Application Notes: In Vitro Characterization of Dersimelagon Phosphate

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Compound of Interest

Compound Name: Dersimelagon Phosphate

Cat. No.: B10860313

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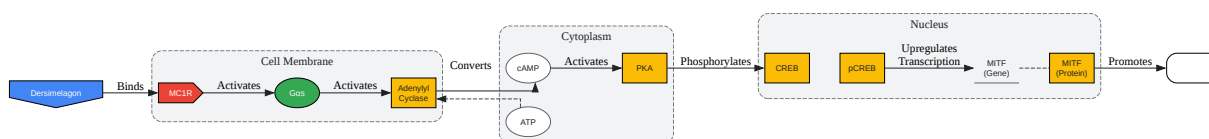
Introduction

Dersimelagon Phosphate (also known as MT-7117) is an investigational, orally bioavailable, non-peptide small molecule that acts as a selective agonist for the melanocortin 1 receptor (MC1R).[1][2][3][4] MC1R is a G protein-coupled receptor primarily expressed on melanocytes and other cells such as monocytes, endothelial cells, fibroblasts, and keratinocytes.[1] Activation of MC1R is known to stimulate eumelanin production, which can offer photoprotection, and also exerts anti-inflammatory and anti-fibrotic effects.[4][5][6] Dersimelagon is being developed for the treatment of photosensitivity in patients with erythropoietic protoporphyria (EPP) and X-linked protoporphyria (XLP), as well as for systemic sclerosis due to its potential disease-modifying effects.[1][2][7] These application notes provide a summary of in vitro assay data and detailed protocols for the characterization of Dersimelagon.

Mechanism of Action

Dersimelagon selectively binds to and activates MC1R. As a Gs protein-coupled receptor, MC1R activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of Microphthalmia-associated Transcription Factor (MITF), the master regulator of melanocyte differentiation and pigmentation. MITF promotes the transcription of key

melanogenic enzymes like tyrosinase, leading to the synthesis of eumelanin, a dark pigment that protects the skin from UV radiation.



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Caption: Dersimelagon-activated MC1R signaling pathway.

Data Presentation

Quantitative in vitro data for Dersimelagon are summarized below.

Table 1: Receptor Binding Affinity and Functional Agonist Activity of Dersimelagon (MT-7117)

Receptor Target	Species	Assay Type	Value	Reference
MC1R	Human	Binding Affinity (Ki)	2.26 nM	[8]
	Human	Functional Agonism (EC ₅₀)	8.16 nM	[8]
	Cynomolgus Monkey	Functional Agonism (EC ₅₀)	3.91 nM	[8]
	Mouse	Functional Agonism (EC ₅₀)	1.14 nM	[8]
	Rat	Functional Agonism (EC ₅₀)	0.251 nM	[8]

| MC4R | Human | Binding Affinity (Ki) | 32.9 nM |[8] |

Table 2: Summary of Other In Vitro Effects

Assay Type	Cell Type	Effect Observed	Reference
Fibroblast Activation	Human Dermal Fibroblasts	Suppressed TGF-β-induced ACTA2 (α-SMA) mRNA elevation.	[1][9]
Cell Proliferation	Human Melanoma Cell Lines (5 types)	Did not affect cell proliferation.	[5]
Melanin Production	Mouse Melanoma (B16F1)	Increased melanin production in a concentration-dependent manner.	[3][10]
CYP/UGT Isoform Inhibition	In Vitro System	Relatively potent inhibition of CYP2C9, CYP3A, and UGT1A1 observed.	[11]

| Transporter Inhibition | In Vitro System | Relatively potent inhibition of BCRP, P-gp, and OATPs observed. |[11] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (K_i) of Dersimelagon for the human MC1R.

Materials:

- Cell membranes from HEK293 cells stably expressing human MC1R.
- Radioligand: [125 I]-(Nle⁴, D-Phe⁷)- α -MSH (NDP- α -MSH).
- Dersimelagon Phosphate** (MT-7117).

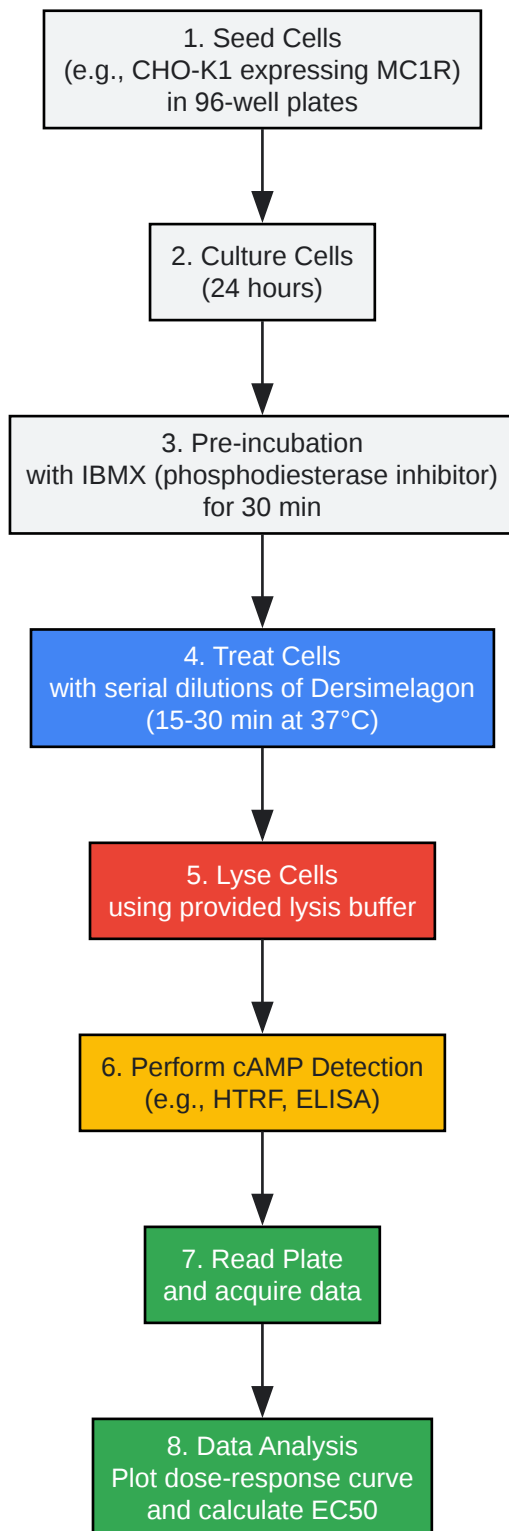
- Non-specific binding control: unlabeled NDP- α -MSH.
- Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA.
- 96-well filter plates (GF/C).
- Scintillation fluid and counter.

Procedure:

- Prepare serial dilutions of Dersimelagon in Binding Buffer.
- In a 96-well plate, add 50 μ L of Binding Buffer, 50 μ L of radioligand at a final concentration of \sim 0.1 nM, and 50 μ L of the Dersimelagon dilution.
- For total binding wells, add 50 μ L of Binding Buffer instead of the compound.
- For non-specific binding wells, add 50 μ L of unlabeled NDP- α -MSH at a final concentration of 1 μ M.
- Initiate the binding reaction by adding 50 μ L of the MC1R-expressing cell membranes (\sim 10 μ g protein/well).
- Incubate the plate for 60 minutes at room temperature with gentle agitation.
- Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester.
- Wash the filters three times with ice-cold Binding Buffer.
- Allow filters to dry, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and plot the percentage of inhibition against the logarithm of Dersimelagon concentration. Determine the IC₅₀ value using non-linear regression and calculate the K_i using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This functional assay measures the ability of Dersimelagon to stimulate intracellular cAMP production, determining its EC₅₀ value.



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Caption: General workflow for a cAMP accumulation assay.

Materials:

- CHO-K1 or HEK293 cells stably expressing the target MC1R (human, monkey, mouse, or rat).
- Cell culture medium (e.g., F-12K with 10% FBS).
- Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA.
- **Dersimelagon Phosphate** (MT-7117).
- Positive control: α -MSH or Forskolin.
- cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Procedure:

- Seed the MC1R-expressing cells into 96-well plates and culture overnight.
- The next day, aspirate the culture medium and wash the cells once with pre-warmed PBS.
- Add 50 μ L of Stimulation Buffer to each well and incubate for 30 minutes at 37°C to inhibit phosphodiesterases.
- Prepare serial dilutions of Dersimelagon in Stimulation Buffer.
- Add 50 μ L of the Dersimelagon dilutions to the appropriate wells. Include wells for vehicle control and a positive control.
- Incubate the plate for 30 minutes at 37°C.
- Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
- Plot the cAMP concentration against the logarithm of Dersimelagon concentration and use non-linear regression (sigmoidal dose-response) to determine the EC₅₀ value.

Protocol 3: Melanin Production Assay in B16F1 Cells

This assay evaluates the effect of Dersimelagon on melanogenesis in a mouse melanoma cell line.^[10]

Materials:

- B16F1 mouse melanoma cell line.
- Culture Medium: DMEM with 10% FBS.
- **Dersimelagon Phosphate** (MT-7117).
- Lysis Buffer: 1 N NaOH.
- Synthetic melanin standard.
- 96-well plates.

Procedure:

- Seed B16F1 cells in 96-well plates at a density of 1×10^4 cells/well.
- Allow cells to adhere overnight.
- Replace the medium with fresh medium containing various concentrations of Dersimelagon (e.g., 1 nM to 10 μ M). Include a vehicle-treated control.
- Incubate the cells for 72-96 hours.
- After incubation, wash the cells with PBS.
- Visually inspect the cell pellets for darkening, indicative of melanin production.
- To quantify, lyse the cells by adding 100 μ L of 1 N NaOH and incubating at 80°C for 1 hour.
- Measure the absorbance of the lysate at 405 nm using a plate reader.

- Create a standard curve using synthetic melanin to calculate the melanin content in each well.
- Normalize the melanin content to the total protein content of a parallel well (determined by a BCA assay) to account for any changes in cell number.

Protocol 4: Fibroblast Activation Assay (ACTA2 mRNA Expression)

This protocol assesses the anti-fibrotic potential of Dersimelagon by measuring its effect on a key marker of fibroblast activation.[\[1\]](#)[\[9\]](#)

Materials:

- Normal human dermal fibroblasts (NHDF).
- Fibroblast growth medium.
- Recombinant human TGF- β 1.
- **Dersimelagon Phosphate** (MT-7117).
- RNA extraction kit.
- cDNA synthesis kit.
- qPCR master mix and primers for ACTA2 (α -SMA) and a housekeeping gene (e.g., GAPDH).

Procedure:

- Culture NHDFs in 6-well plates until they reach ~80% confluency.
- Serum-starve the cells for 24 hours.
- Pre-treat the cells with various concentrations of Dersimelagon for 1 hour.
- Stimulate the cells with a pro-fibrotic agent, TGF- β 1 (e.g., 10 ng/mL), for 24 hours. Include control wells (vehicle only, Dersimelagon only, TGF- β 1 only).

- After incubation, wash the cells with PBS and lyse them.
- Extract total RNA using a commercial kit according to the manufacturer's protocol.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) using primers for ACTA2 and the housekeeping gene.
- Analyze the results using the $\Delta\Delta C_t$ method to determine the relative fold change in ACTA2 mRNA expression in response to treatment. Compare the expression in cells treated with TGF- β 1 alone versus those co-treated with TGF- β 1 and Dersimelagon.

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